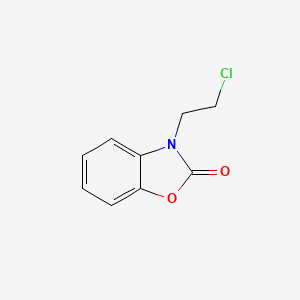

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Description

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core substituted with a 2-chloroethyl group at the 3-position. The benzoxazolone scaffold consists of a fused benzene and oxazolone ring, which is known for its pharmacological relevance. The chloroethyl group may enhance lipophilicity and reactivity, influencing bioavailability and mechanism of action.

Properties

IUPAC Name |

3-(2-chloroethyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJISYJAOCOHHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554184 | |

| Record name | 3-(2-Chloroethyl)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118361-37-8 | |

| Record name | 3-(2-Chloroethyl)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Aminophenol Derivatives

The cyclocondensation of 2-aminophenol derivatives with chloroethylating agents represents a foundational route for synthesizing the benzoxazolone core. In one approach, 4-chloro-2-aminophenol undergoes cyclization with chloroacetyl chloride in dichloromethane under reflux, forming the benzoxazole ring. Subsequent reaction with 1-bromo-2-chloroethane in the presence of potassium carbonate (K₂CO₃) introduces the 2-chloroethyl side chain.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: 80–100°C

- Catalyst: Triethylamine (TEA) or K₂CO₃

- Yield: 75–82%

This method is limited by the need for anhydrous conditions and the potential for over-alkylation.

N-Alkylation of Pre-Formed Benzoxazolones

Direct alkylation of 2,3-dihydro-1,3-benzoxazol-2-one with 1-bromo-2-chloroethane offers a streamlined pathway. Potassium tert-butoxide (KOt-Bu) in dimethyl carbonate (DMC) at 50°C facilitates selective N-alkylation, achieving 98% conversion in 16 hours.

Optimized Protocol:

- Dissolve 2,3-dihydro-1,3-benzoxazol-2-one (1.0 equiv) in DMC.

- Add KOt-Bu (2.0 equiv) and 1-bromo-2-chloroethane (1.2 equiv).

- Stir at 50°C under air for 16 hours.

- Isolate via column chromatography (hexane/ethyl acetate).

Key Advantages:

- Air-tolerant conditions eliminate the need for inert atmospheres.

- High regioselectivity for the N-position.

Ring-Opening of Oxazoline Precursors

Ring-opening N-alkylation of 2-methyl-2-oxazoline with benzyl chloride derivatives provides an alternative route. Using KOt-Bu and iodine (I₂) in DMC at 80°C, the oxazoline ring opens to form 2-aminoethyl intermediates, which are subsequently cyclized to the target compound.

Mechanistic Insights:

- Ring Opening: KOt-Bu deprotonates oxazoline, enabling nucleophilic attack by the chloroethyl group.

- Cyclization: Intramolecular esterification forms the benzoxazolone ring.

Yield: 66–78% (with I₂ as additive).

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. A mixture of 2-aminophenol, chloroethyl bromide, and silica-supported sodium bicarbonate irradiated at 300 W for 10 minutes achieves 85% yield.

Eco-Friendly Features:

- Solvent-Free: Minimizes waste.

- Catalyst: Recyclable silica support.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | DCM, 80°C, K₂CO₃ | 75–82% | Scalable, uses cheap reagents | Requires anhydrous conditions |

| N-Alkylation | DMC, 50°C, KOt-Bu | 98% | High selectivity, air-tolerant | Costly base (KOt-Bu) |

| Ring-Opening | DMC, 80°C, I₂ | 66–78% | Versatile for analogs | Multi-step process |

| Microwave Synthesis | Solvent-free, 300 W | 85% | Rapid, eco-friendly | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include substituted benzoxazoles with various functional groups.

Oxidation: Products include benzoxazole oxides or hydroxylated derivatives.

Reduction: Products include benzoxazole amines or alcohols.

Scientific Research Applications

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The benzoxazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₉H₇ClNO₂.

Key Observations:

Reactivity Trends:

- The chloroethyl group’s leaving-group ability (Cl⁻) makes the target compound prone to nucleophilic substitution, a trait exploited in nitrosoureas for DNA alkylation .

- Nitro and benzoyl groups stabilize the aromatic ring through electron-withdrawing effects, altering electronic distribution and reactivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Solubility and Stability Comparisons

| Compound | logP (Predicted) | Water Solubility | Stability Notes |

|---|---|---|---|

| 3-(2-Chloroethyl)-benzoxazolone | ~2.1* | Low | Reactive; prone to hydrolysis/alkylation |

| Chlorzoxazone | ~1.8 | Moderate | Stable under acidic conditions |

| 6-Nitro-benzoxazolone | ~1.5 | Low | Electron-deficient; stable |

| 6-Benzoyl-benzoxazolone | ~3.0 | Very low | Sensitive to nucleophiles |

*Estimated using fragment-based methods.

Biological Activity

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure combines a benzoxazole moiety with a chloroethyl group, which may contribute to its reactivity and biological interactions.

- Molecular Formula : C9H8ClNO2

- Molecular Weight : 197.62 g/mol

- CAS Number : 118361-37-8

Synthesis

The synthesis of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-amino-phenol with chloroacetyl chloride in the presence of a base like pyridine. The reaction conditions are crucial for the formation of the benzoxazole ring and often require controlled temperatures and inert atmospheres to prevent side reactions .

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. The compound was tested against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed strong activity, suggesting that modifications to the benzoxazole structure can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against S. aureus | Activity Against E. coli | Notes |

|---|---|---|---|

| 3-(2-Chloroethyl)-... | Moderate | High | Effective against resistant strains |

| 5e | High | Moderate | Stronger than control |

| 5g | Moderate | High | Broad-spectrum activity |

Cytotoxicity Studies

In cytotoxicity assays using human cancer cell lines (K562 and HeLa), 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibited varying degrees of toxicity. The chloroethyl group is believed to facilitate interactions with nucleophilic sites in DNA or proteins, potentially leading to apoptosis in cancer cells .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | DNA intercalation |

| HeLa | 20 | Protein alkylation |

| Normal Cells | >100 | Selective toxicity |

The biological activity of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can disrupt normal cellular processes and lead to cell death. The benzoxazole ring may also play a role in receptor modulation and enzymatic inhibition .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Research : A study focused on the compound's ability to induce apoptosis in cancer cells through DNA damage mechanisms.

- Antimicrobial Studies : Research demonstrated that derivatives could combat antibiotic-resistant bacterial strains, showcasing their potential as new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one, and what critical reaction parameters affect yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chloroethyl derivatives can be introduced through alkylation of the benzoxazolone core using 1,2-dichloroethane under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C .

- Solvent polarity : Polar aprotic solvents like DMF enhance reactivity .

- Stoichiometry : A 1.2–1.5 molar excess of the chloroethylating agent minimizes side products .

Q. How is 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The chloroethyl group (-CH₂CH₂Cl) appears as a triplet (δ 3.6–3.8 ppm for CH₂Cl) and a quartet (δ 4.2–4.4 ppm for N-CH₂) in ¹H NMR. The benzoxazolone carbonyl resonates at ~165–170 ppm in ¹³C NMR .

- HPLC : Reverse-phase C18 columns with UV detection at 220–240 nm (λ_max for benzoxazolone) are used, with mobile phases like acetonitrile/water (60:40) and 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in the benzoxazolone ring during X-ray structure determination?

- Methodological Answer : Disorder in the benzoxazolone ring or chloroethyl side chain can arise from torsional flexibility. Mitigation strategies include:

- Low-temperature data collection : Reduces thermal motion (e.g., 100 K using liquid nitrogen) .

- Twinned refinement : SHELXL’s TWIN command handles pseudo-merohedral twinning, common in benzoxazolone derivatives .

- Constraints : PART instructions in SHELXL fix disordered atoms, improving R-factors (e.g., R1 < 0.08) .

Q. How can discrepancies in reported bioactivity data for this compound be addressed across different assay conditions?

- Methodological Answer : Variations in IC₅₀ values (e.g., antimicrobial assays) often stem from:

- Solubility : Use of DMSO vs. aqueous buffers affects compound availability. Pre-solubilization in DMSO (<1% v/v) with sonication is recommended .

- Assay pH : Benzoxazolones exhibit pH-dependent tautomerism; maintain pH 7.4±0.2 using phosphate buffers .

- Control normalization : Include chlorzoxazone (a structural analog) as a positive control to calibrate activity thresholds .

Q. What computational methods predict the metabolic stability of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one?

- Methodological Answer :

- DFT calculations : B3LYP/6-31G(d) models identify electrophilic sites (e.g., chloroethyl group) prone to glutathione conjugation .

- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and logP values (~2.9) to assess bioavailability .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies in reaction rates (e.g., with piperazine) may arise from:

- Steric effects : Bulky substituents on the benzoxazolone nitrogen hinder chloroethyl group accessibility .

- Leaving group ability : Compare activation energies (ΔG‡) using DFT to assess Cl⁻ vs. other leaving groups .

- Experimental validation : Repeat reactions with deuterated analogs (e.g., CD₃CN solvent) to isolate kinetic isotope effects .

Structural and Mechanistic Insights

Q. What crystallographic evidence supports the planar conformation of the benzoxazolone ring in derivatives?

- Methodological Answer : X-ray studies (e.g., CCDC entries) show dihedral angles <10° between the benzoxazolone ring and substituents. Key metrics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.